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Abstract
SU4312 is a synthetic small molecule initially identified as a potent inhibitor of Vascular

Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor

(PDGFR) tyrosine kinases. Its ability to modulate key signaling pathways involved in

angiogenesis has positioned it as a valuable tool in cancer research. Subsequent studies have

revealed unexpected neuroprotective properties and activities against other cellular targets,

expanding its potential therapeutic applications. This document provides a comprehensive

overview of the chemical and physical properties of SU4312, its mechanism of action, and

detailed protocols for key in vitro and in vivo experiments.

Chemical Structure and Properties
SU4312, with the IUPAC name 3-[[4-(dimethylamino)phenyl]methylene]-1,3-dihydro-2H-indol-2-

one, is an indolinone derivative.[1][2] It exists as a racemate of (Z) and (E) isomers, each

exhibiting different inhibitory profiles.[3][4] The molecule is characterized by a central

indolinone core linked to a dimethylaminophenyl group via a methylene bridge.

Chemical Structure
Molecular Formula: C₁₇H₁₆N₂O[5][6]

Molecular Weight: 264.33 g/mol [1]
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IUPAC Name: 3-[[4-(dimethylamino)phenyl]methylene]-1,3-dihydro-2H-indol-2-one[1]

SMILES: O=C1NC2=C(C=CC=C2)/C1=C/C3=CC=C(N(C)C)C=C3

CAS Number: 5812-07-7[2][5][6]

Synonyms: DMBI, NSC 86429[1][5]

Physicochemical Properties
Property Value Reference(s)

Appearance Orange solid [6]

Solubility Soluble in DMSO (25 mg/ml) [6]

Storage Store at -20°C [6]

Note: Specific melting and boiling points are not readily available in the reviewed literature.

Mechanism of Action and Signaling Pathways
SU4312 exerts its biological effects through the inhibition of multiple signaling pathways,

primarily by acting as a competitive inhibitor at the ATP-binding site of receptor tyrosine

kinases.[3]

Inhibition of VEGFR and PDGFR Signaling
The primary mechanism of action of SU4312 is the potent inhibition of VEGFR and PDGFR

tyrosine kinases.[5][7] This inhibition disrupts downstream signaling cascades crucial for

angiogenesis, cell proliferation, and migration.[7]
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VEGFR/PDGFR Signaling Inhibition by SU4312

Neuroprotective Effects via nNOS and MAO-B Inhibition
Unexpectedly, SU4312 has demonstrated neuroprotective properties independent of its anti-

angiogenic activity.[3] It acts as a selective, non-competitive inhibitor of neuronal nitric oxide

synthase (nNOS) and a potent inhibitor of monoamine oxidase-B (MAO-B).[2][3][8]

Downregulation of the Hippo-YAP Pathway
In glioma cells, SU4312 has been shown to inhibit cell proliferation by down-regulating the

transcription and expression of Yes-associated protein (YAP), a key effector of the Hippo

signaling pathway.[1][9] This leads to a decrease in the expression of YAP target genes

involved in cell proliferation and survival.[1]
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The following table summarizes the key quantitative data for SU4312, including its inhibitory

concentrations (IC₅₀) against various targets and in different cell lines.

Parameter Value Target/Cell Line Reference(s)

IC₅₀ (VEGFR) 0.8 µM VEGFR [5]

IC₅₀ (PDGFR) 19.4 µM PDGFR [5]

IC₅₀ ((Z)-SU4312 -

FLK-1/VEGFR2)
0.8 µM FLK-1/VEGFR2 [4]

IC₅₀ ((Z)-SU4312 -

PDGFR)
19.4 µM PDGFR [4]

IC₅₀ ((E)-SU4312 -

FLK-1/VEGFR2)
5.2 µM FLK-1/VEGFR2 [4]

IC₅₀ ((E)-SU4312 -

PDGFR)
24.2 µM PDGFR [4]

IC₅₀ ((E)-SU4312 -

EGFR)
18.5 µM EGFR [4]

IC₅₀ ((E)-SU4312 -

HER-2)
16.9 µM HER-2 [4]

IC₅₀ ((E)-SU4312 -

IGF-1R)
10.0 µM IGF-1R [4]

IC₅₀ (nNOS) 19.0 µM Neuronal NOS [3][8]

IC₅₀ (MAO-B) 0.2 µM
Monoamine Oxidase-

B
[2]

IC₅₀ (Glioma Cell

Lines)
22.63 µM - 127.1 µM U251, U87, U373, etc. [1]

IC₅₀ (Normal Human

Astrocytes - NHA)
305.7 µM NHA [1]

Experimental Protocols
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This section provides detailed methodologies for key experiments involving SU4312.

Cell Viability and Proliferation Assays
Objective: To assess the effect of SU4312 on the viability and proliferation of cancer cells.

a) CCK-8 Assay[1]

Seed glioma cell lines and normal human astrocytes in 96-well plates.

After cell attachment, treat with various concentrations of SU4312 for 24, 48, and 72 hours.

Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a specified time.

Measure the absorbance at 450 nm using a microplate reader to determine cell viability.

b) EdU Incorporation Assay[1][10]

Treat cells with the desired concentrations of SU4312 for 24 hours.

Incubate the cells with 50 µM 5-ethynyl-2´-deoxyuridine (EdU) for 2 hours.

Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.

Perform the click reaction using an Apollo® reaction cocktail.

Stain the cell nuclei with DAPI.

Visualize and quantify the EdU-positive cells using fluorescence microscopy.

Western Blot Analysis[2][11]
Objective: To determine the effect of SU4312 on the protein expression levels of target

molecules.

Treat cells with SU4312 at the desired concentrations and duration.

Lyse the cells and determine the protein concentration using the Bradford method.
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Separate 50 µg of protein per sample by SDS-PAGE on a 10% polyacrylamide gel.

Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

Block the membrane with 5% skimmed milk or 3% bovine serum albumin.

Incubate the membrane with primary antibodies (e.g., anti-YAP, anti-AXL, anti-CRY61, anti-

GAPDH) overnight at 4°C.

Incubate with the appropriate secondary antibody for 2 hours at room temperature.

Detect the protein bands using an ECL luminescence system.

In Vivo Glioma Xenograft Model[11]
Objective: To evaluate the in vivo anti-tumor efficacy of SU4312.

Intracranially inject GFP-luciferase-U87 cells (5 × 10⁵) or mCherry-luciferase-GL261 cells (2

× 10⁵) into BALB/c nude mice or C57BL/6 mice, respectively.

Two days post-transplantation, begin treatment with SU4312 (1 mg/kg) administered

intragastrically (5 days on, 2 days off) for 3 weeks.

For combination studies, administer temozolomide (TMZ) at 7.5 mg/kg intraperitoneally

following the same schedule.

Monitor tumor growth using an in vivo imaging system and record animal survival.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b544048?utm_src=pdf-body
https://www.benchchem.com/product/b544048?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b544048?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

In Vitro Studies In Vivo Studies

Cell Culture
(e.g., Glioma cells)

SU4312 Treatment
(Dose-response)

Cell Viability Assays
(CCK-8, EdU)

Western Blot
(Protein Expression)

End

Glioma Xenograft Model
(Mice)

SU4312 +/- TMZ
(ig/ip)

Tumor Growth Monitoring
(Imaging)

Survival Analysis

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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